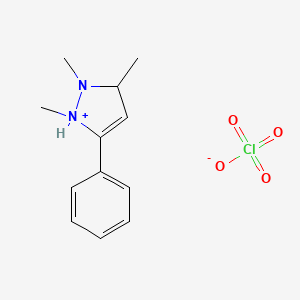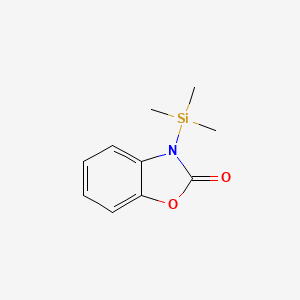
2(3H)-benzoxazolone, 3-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-benzoxazolone, 3-(trimethylsilyl)- is a compound that features a benzoxazolone core structure with a trimethylsilyl group attached. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-benzoxazolone, 3-(trimethylsilyl)- typically involves the introduction of the trimethylsilyl group to the benzoxazolone core. One common method is the reaction of benzoxazolone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism, where the alcohol group of benzoxazolone attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-benzoxazolone, 3-(trimethylsilyl)- can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Tris(trimethylsilyl)silane under mild conditions.
Substitution: Trimethylsilyl chloride and a base such as triethylamine.
Major Products Formed
Oxidation: Hydroperoxides.
Reduction: Reduced benzoxazolone derivatives.
Substitution: Various substituted benzoxazolone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2(3H)-benzoxazolone, 3-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols during chemical synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(3H)-benzoxazolone, 3-(trimethylsilyl)- involves its ability to act as a protecting group for hydroxyl groups. The trimethylsilyl group can be introduced to hydroxyl groups, rendering them inert and preventing unwanted reactions during synthesis. This protection is temporary and can be removed under specific conditions, allowing the original hydroxyl group to be restored .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the benzoxazolone core.
Tris(trimethylsilyl)silane: Contains multiple trimethylsilyl groups and is used as a radical-based reducing agent.
Trimethylsilyl chloride: Commonly used for introducing trimethylsilyl groups to other molecules.
Uniqueness
2(3H)-benzoxazolone, 3-(trimethylsilyl)- is unique due to the combination of the benzoxazolone core and the trimethylsilyl group. This combination imparts specific chemical properties that make it useful in various applications, particularly in protecting hydroxyl groups during synthesis .
Eigenschaften
CAS-Nummer |
43112-42-1 |
|---|---|
Molekularformel |
C10H13NO2Si |
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
3-trimethylsilyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H13NO2Si/c1-14(2,3)11-8-6-4-5-7-9(8)13-10(11)12/h4-7H,1-3H3 |
InChI-Schlüssel |
GEAIAYGCKRZWRD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1C2=CC=CC=C2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


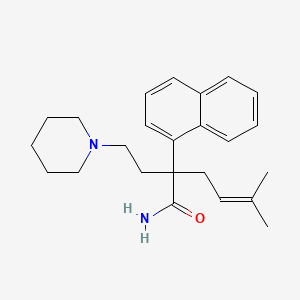
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
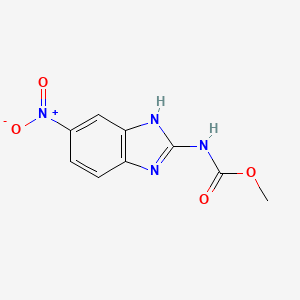
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
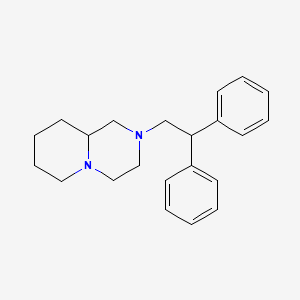
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
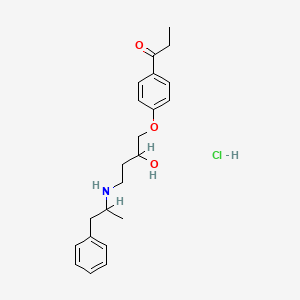
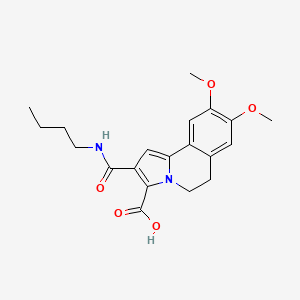
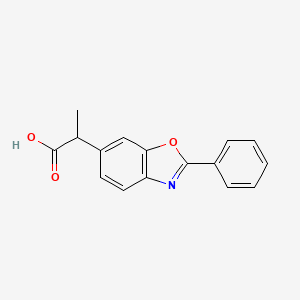

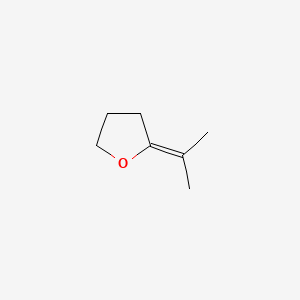
![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
